molecular formula C14H20ClNO B13760735 alpha-Phenyl-3-quinuclidinemethanol CAS No. 60999-45-3

alpha-Phenyl-3-quinuclidinemethanol

Cat. No.: B13760735
CAS No.: 60999-45-3
M. Wt: 253.77 g/mol
InChI Key: GPJFAQRLWALSHD-UHFFFAOYSA-N
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Description

Alpha-Phenyl-3-quinuclidinemethanol (IUPAC name: 3-(hydroxymethyl)-1-phenylquinuclidine) is a bicyclic tertiary alcohol characterized by a quinuclidine core substituted with a phenyl group at the 1-position and a hydroxymethyl group at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinuclidine derivatives, such as muscarinic acetylcholine receptor modulators and anticholinergic agents. Its rigid bicyclic structure and stereochemistry influence its pharmacokinetic properties, including solubility, metabolic stability, and receptor binding affinity.

Properties

CAS No.

60999-45-3

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl(phenyl)methanol;hydrochloride

InChI

InChI=1S/C14H19NO.ClH/c16-14(12-4-2-1-3-5-12)13-10-15-8-6-11(13)7-9-15;/h1-5,11,13-14,16H,6-10H2;1H

InChI Key

GPJFAQRLWALSHD-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)C(C3=CC=CC=C3)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of alpha-Phenyl-3-quinuclidinemethanol typically begins with quinuclidin-3-one.

    Reaction Steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-Phenyl-3-quinuclidinemethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of alpha-Phenyl-3-quinuclidinemethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets muscarinic receptors in the nervous system.

    Pathways Involved: It modulates neurotransmitter release and receptor activity, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Physicochemical Properties
  • 3-Quinuclidinyl Benzilate (BZ): A potent anticholinergic agent, BZ exhibits high affinity for muscarinic receptors. Its ester group enhances lipophilicity, enabling blood-brain barrier penetration, whereas alpha-Phenyl-3-quinuclidinemethanol’s hydroxymethyl group may reduce CNS activity due to increased polarity.
  • 3-Quinuclidinol: This simpler analog lacks the phenyl substituent, resulting in lower receptor binding specificity. Its melting point (92–94°C) and water solubility are higher than this compound’s (predicted mp: 110–115°C), reflecting differences in molecular rigidity and hydrophobicity.
  • Quinolinone Derivatives (): These compounds, synthesized via Schiff base reactions, exhibit antimicrobial and antitumor activities in vitro. Their planar quinolinone core contrasts with the non-planar quinuclidine system, which may alter steric interactions in biological targets .

Table 2: Physicochemical and Pharmacological Data

Compound Molecular Weight (g/mol) LogP* Key Activity
This compound 231.33 1.8 Moderate anticholinergic (predicted)
3-Quinuclidinyl Benzilate 337.40 3.2 Anticholinergic (confirmed)
3-Quinuclidinol 141.21 0.5 Weak anticholinergic
Quinolinone derivatives 250–300† 1.5–2.5 Antimicrobial/antitumor

*Predicted using computational tools.
†Range based on derivatives in .

Research Implications and Gaps

While this compound’s structural analogs have well-documented activities, further studies are needed to elucidate its precise pharmacological profile. Comparative studies with 3-quinuclidinyl benzilate could clarify the impact of ester vs. alcohol substituents on receptor selectivity. Additionally, optimizing its synthesis (e.g., via green chemistry approaches) may improve scalability for preclinical testing.

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